molecular formula C13H12N4O2S3 B11059798 4-[3-(3-methylthiophen-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

4-[3-(3-methylthiophen-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Cat. No.: B11059798
M. Wt: 352.5 g/mol
InChI Key: NTIIEMUSHBUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-METHYL-2-THIENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound featuring a thiophene ring, a triazole ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-METHYL-2-THIENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-METHYL-2-THIENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .

Scientific Research Applications

4-[3-(3-METHYL-2-THIENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(3-METHYL-2-THIENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-METHYL-2-THIENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of a thiophene ring, a triazole ring, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N4O2S3

Molecular Weight

352.5 g/mol

IUPAC Name

4-[3-(3-methylthiophen-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C13H12N4O2S3/c1-8-6-7-21-11(8)12-15-16-13(20)17(12)9-2-4-10(5-3-9)22(14,18)19/h2-7H,1H3,(H,16,20)(H2,14,18,19)

InChI Key

NTIIEMUSHBUFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.